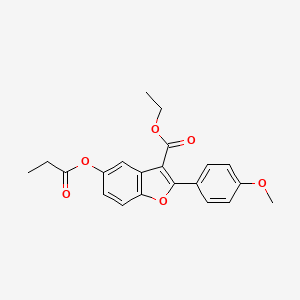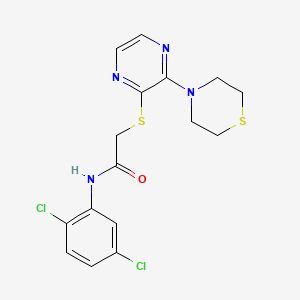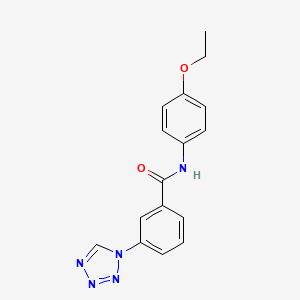
N-(4-ethoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide is a useful research compound. Its molecular formula is C16H15N5O2 and its molecular weight is 309.329. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer Activities
Benzamide derivatives have been extensively studied for their anticancer properties. For instance, the design and synthesis of substituted benzamides have led to the identification of compounds with significant anticancer activities against various cancer cell lines, including breast, lung, colon, and ovarian cancers. These compounds have shown moderate to excellent anticancer activity, with some derivatives exhibiting higher anticancer activities than reference drugs like etoposide (Ravinaik et al., 2021).
Antimicrobial and Antifungal Effects
Another avenue of research involves the evaluation of benzamide derivatives for their antimicrobial and antifungal efficacy. New classes of benzamide derivatives have been synthesized and tested for their in vitro antimicrobial activities, showing significant antibacterial and antifungal activities (Priya et al., 2006). These findings open up potential applications in treating microbial infections.
Antiplasmodial Activities
The fight against malaria has also seen the application of benzamide derivatives, with studies demonstrating the antiplasmodial activities of these compounds. Research has revealed structure-activity relationships that are crucial for enhancing the antiplasmodial potency, offering insights into the development of new antimalarial agents (Hermann et al., 2021).
Neurodegenerative Diseases
Benzamide derivatives have also been explored for their potential in treating neurodegenerative diseases. Certain compounds have shown promising results in ameliorating Alzheimer's disease phenotypes by inhibiting specific histone deacetylases, which could lead to novel therapeutic approaches for Alzheimer's disease and related conditions (Lee et al., 2018).
特性
IUPAC Name |
N-(4-ethoxyphenyl)-3-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2/c1-2-23-15-8-6-13(7-9-15)18-16(22)12-4-3-5-14(10-12)21-11-17-19-20-21/h3-11H,2H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVPJCJGCWALLMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


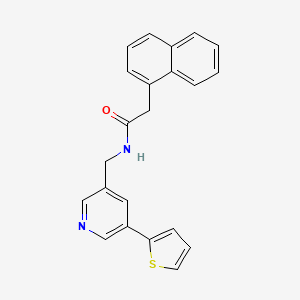
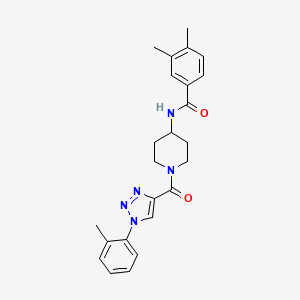
![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2530217.png)
![ethyl 4-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2530220.png)
![3-methyl-N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2530221.png)
![8-(4-ethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2530222.png)
![4-Bromo-2-{[(4-fluorophenyl)imino]methyl}-6-methoxybenzenol](/img/structure/B2530224.png)
